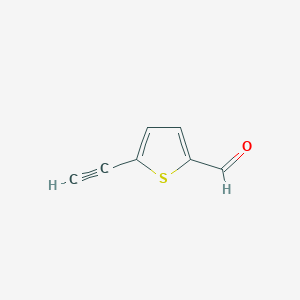

5-Ethynylthiophene-2-carbaldehyde

Description

Evolution of Thiophene (B33073) Chemistry in Organic Synthesis and Materials Science

The journey of thiophene chemistry began with its isolation and the subsequent exploration of its fundamental reactivity, which in many ways mirrors that of benzene. britannica.com Early research focused on electrophilic substitution reactions, establishing the preferential reactivity at the 2- and 5-positions. eprajournals.com A significant leap in thiophene chemistry came with the advent of metal-catalyzed cross-coupling reactions. aau.edu.et Techniques such as Suzuki, Stille, and Kumada couplings have enabled the precise and efficient formation of carbon-carbon bonds, allowing for the synthesis of complex thiophene-containing molecules. aau.edu.etrsc.org

This synthetic accessibility has been a driving force in two major fields: pharmaceuticals and materials science. In medicinal chemistry, the thiophene nucleus is recognized as a privileged scaffold, present in numerous FDA-approved drugs. nih.govontosight.ai Its ability to act as a bioisostere for the phenyl group and its capacity to engage in various biological interactions have made it a valuable component in drug design. eprajournals.comnih.gov Thiophene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. eprajournals.comnih.govnih.gov

In materials science, the focus has been on the electronic properties of thiophene-based systems. The development of methods for the synthesis of regioregular polythiophenes was a watershed moment, leading to the creation of highly conductive and optically active polymers. rsc.orgnih.gov These materials are now integral components in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netacs.org The ability to tune the electronic properties of polythiophenes by modifying the substituents on the thiophene ring has been a key factor in their success. nih.gov More recently, the synthesis of thiophene-based microporous polymer networks has opened up new avenues for applications in gas storage and catalysis. acs.org

Significance of Ethynyl (B1212043) and Carbaldehyde Functionalities in Heterocyclic Systems

The introduction of specific functional groups onto a heterocyclic core like thiophene dramatically expands its synthetic utility and potential applications. The ethynyl (–C≡CH) and carbaldehyde (–CHO) groups are particularly noteworthy in this regard.

The ethynyl group is a versatile functional handle for several reasons. Its linear geometry and sp-hybridized carbons introduce unique structural motifs into molecules. Electronically, the triple bond can extend the π-conjugation of an aromatic system, which is a critical feature for tuning the optical and electronic properties of materials. acs.org This is particularly relevant in the design of organic electronic materials. nih.gov Furthermore, the terminal alkyne is a key participant in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to more complex conjugated systems, including ethynyl-linked polymers and frameworks. wikipedia.orgnih.gov

The carbaldehyde group , or formyl group, is a classic and highly reactive functional group in organic synthesis. researchgate.net Its electrophilic carbon atom makes it susceptible to nucleophilic attack, opening the door to a vast array of transformations. These include Wittig-type reactions to form alkenes, condensation reactions with amines to form imines (Schiff bases), and oxidation or reduction to yield carboxylic acids or alcohols, respectively. The aldehyde functionality is a common building block for the synthesis of more complex molecular architectures and is frequently used in the preparation of pharmaceuticals and other biologically active molecules. mdpi.com In the context of thiophene, the carbaldehyde group at the 2-position is a common precursor for a wide range of derivatives. sigmaaldrich.comymdb.ca

Positioning 5-Ethynylthiophene-2-carbaldehyde within the Landscape of Functional Organic Molecules

This compound is a bifunctional molecule that strategically combines the key features of a thiophene ring with the reactivity of both an ethynyl and a carbaldehyde group. nih.govchemspider.com This unique combination positions it as a highly valuable and versatile building block in organic synthesis.

The thiophene core provides the inherent aromatic stability and electronic properties associated with this heterocycle. The placement of the functional groups at the 2- and 5-positions is significant, as these are the most reactive sites on the thiophene ring and allow for the creation of linear, extended molecular structures when used in polymerization or coupling reactions.

The presence of two distinct and reactive functional groups allows for orthogonal chemical transformations. This means that one group can be reacted selectively while the other remains intact, to be used in a subsequent synthetic step. For example, the ethynyl group can undergo a Sonogashira coupling to extend the conjugated system, while the carbaldehyde can be subsequently modified to introduce other functionalities. wikipedia.orglibretexts.org This step-wise reactivity is a powerful tool for the construction of complex target molecules.

This molecule is a prime candidate for the synthesis of a variety of advanced materials. The ethynyl group can be used for the preparation of novel conjugated polymers and covalent organic frameworks (COFs) with interesting electronic and photophysical properties. nih.gov The carbaldehyde group can serve as an anchor point for attaching the molecule to surfaces or for introducing specific functionalities that can influence molecular packing and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄OS | nih.govchemscene.comachemblock.com |

| Molecular Weight | 136.17 g/mol | nih.govchemscene.comachemblock.com |

| CAS Number | 206768-21-0 | chemscene.comachemblock.com |

| Appearance | Data not readily available | |

| SMILES | O=CC1=CC=C(C#C)S1 | chemscene.com |

| IUPAC Name | This compound | achemblock.com |

Scope and Objectives of Research on this compound

The unique structural and functional attributes of this compound define a clear scope for future research endeavors. The primary objective is to leverage its bifunctionality for the creation of novel and complex molecular architectures with tailored properties.

Key research objectives include:

Synthesis of Novel Conjugated Polymers: Utilizing the ethynyl and carbaldehyde functionalities to create novel polymers through reactions like Sonogashira coupling and condensation polymerizations. The goal would be to investigate the electronic and optical properties of these new materials for potential applications in organic electronics.

Development of Functional Materials: Employing this compound as a building block for the synthesis of functional materials such as covalent organic frameworks (COFs) and microporous organic polymers. nih.gov The inherent porosity and extended conjugation could lead to materials suitable for gas storage, separation, or heterogeneous catalysis.

Synthesis of Biologically Active Compounds: Given the prevalence of thiophene derivatives in medicinal chemistry, another research avenue is the use of this compound as a scaffold for the synthesis of new compounds with potential biological activity. nih.govmdpi.com The reactive handles allow for the introduction of various pharmacophores. A one-pot synthesis of a related compound, 5-[(2-thienyl)ethynyl]thiophene-2-carbaldehyde, has been reported, highlighting the feasibility of synthesizing such diarylacetylenes. researchgate.net

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Ethynyl | Sonogashira Coupling | Aryl/Vinyl-substituted alkynes |

| Ethynyl | Click Chemistry (with azides) | Triazole-substituted thiophenes |

| Ethynyl | Glaser Coupling | Diyne-linked thiophene dimers |

| Carbaldehyde | Wittig Reaction | Alkene-substituted thiophenes |

| Carbaldehyde | Reductive Amination | Amine-substituted thiophenes |

| Carbaldehyde | Oxidation | 5-Ethynylthiophene-2-carboxylic acid |

| Carbaldehyde | Reduction | (5-Ethynylthiophen-2-yl)methanol |

Structure

2D Structure

Properties

IUPAC Name |

5-ethynylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOQUDYRSUFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572341 | |

| Record name | 5-Ethynylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206768-21-0 | |

| Record name | 5-Ethynylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 5 Ethynylthiophene 2 Carbaldehyde

Reactions Involving the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly valuable functional handle, primarily due to its participation in a variety of powerful coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnd.edu This group's reactivity allows for the efficient covalent linking of the thiophene (B33073) scaffold to other molecular entities.

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting a terminal alkyne with an azide (B81097). nih.govnih.gov This reaction is prized for its high yield, specificity, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal ligation strategy. nd.edutaylorfrancis.com The 1,2,3-triazole linker is not merely a passive connector; it is a stable, aromatic unit that is resistant to metabolic degradation and can participate in hydrogen bonding, making it a valuable component in medicinal chemistry and materials science. nih.govbiointerfaceresearch.com

The primary application of CuAAC with 5-ethynylthiophene-2-carbaldehyde is its use as a building block for creating complex molecular architectures. By reacting its terminal alkyne with a molecule containing an azide group, a stable triazole linkage is formed, effectively "clicking" the thiophene unit into a larger structure. This strategy is fundamental in modular synthesis, where different fragments can be efficiently joined. nd.edu The resulting triazole-linked thiophene can be a key component in the synthesis of pharmaceuticals, functional dyes, and other advanced materials, where the thiophene's electronic properties and the triazole's stability are desired. nih.govnih.gov

A specialized application of this click chemistry approach is the integration of the thiophene moiety into sophisticated supramolecular structures like artificial metallo-nucleases. These synthetic molecules are designed to bind and cleave DNA. Research has demonstrated that ligands functionalized with alkyne groups can be "clicked" onto azide-bearing scaffolds to create complex metal-binding domains. andrewkellettgroup.com For instance, click chemistry has been employed in the design of dinuclear copper artificial metallo-nucleases for potential anticancer applications. andrewkellettgroup.com In this context, this compound serves as a potential precursor for a ligand system, where the ethynyl group allows for its covalent attachment to a larger framework, while the thiophene-2-carbaldehyde (B41791) portion could be involved in coordinating a metal ion or could be further modified.

Click chemistry has become an invaluable tool for polymer and dendrimer synthesis, enabling the creation of highly defined and complex macromolecular structures. researchgate.netnih.gov The CuAAC reaction can be used in several ways: for the step-growth polymerization of bifunctional monomers (one with two azides, one with two alkynes), for grafting side chains onto a polymer backbone, or for the functionalization of a polymer or dendrimer periphery. researchgate.netmdpi.com this compound is an ideal candidate for such applications. researchgate.net It can be used to introduce a functional thiophene unit onto the surface of a dendrimer or as a monomer in polymerization reactions, leading to materials with unique electronic and photophysical properties. researchgate.netnih.gov

Coupling Reactions of the Terminal Alkyne

Beyond click chemistry, the terminal alkyne of this compound can participate in a range of other important coupling reactions. These reactions expand its synthetic utility, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds at the 5-position of the thiophene ring.

Notable coupling reactions include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This is a powerful method for forming carbon-carbon bonds and synthesizing conjugated enynes and arylalkynes.

Glaser Coupling: An aerobic oxidative homocoupling of terminal alkynes, typically catalyzed by a copper salt, to form symmetric 1,3-diynes.

Cross-Dehydrogenative Coupling: A Cu(I)-catalyzed reaction between a terminal alkyne and a thiol under aerobic conditions can be used to construct alkynyl sulfides. rsc.org

Electrochemical Coupling: Ruthenium-catalyzed electrochemical methods have been developed for both the homo- and heterocoupling of terminal alkynes to produce 1,3-diynes. nih.gov

Table 1: Selected Coupling Reactions of the Ethynyl Group

| Reaction Name | Catalytic System | Reactant Partner | Bond Formed | Product Type | Citation |

|---|---|---|---|---|---|

| CuAAC (Click) | Copper(I) | Azide (R-N₃) | C-N | 1,2,3-Triazole | nd.edunih.gov |

| Sonogashira | Pd(0)/Cu(I) | Aryl/Vinyl Halide | C-C | Arylalkyne/Enyne | nih.gov |

| Glaser Homocoupling | Copper(I)/Amine | Another Alkyne | C-C | 1,3-Diyne | nih.gov |

| CDC with Thiols | Copper(I)/O₂ | Thiol (R-SH) | C-S | Alkynyl Sulfide | rsc.org |

| Electrochemical | Ruthenium/Current | Another Alkyne | C-C | 1,3-Diyne | nih.gov |

Reactions Involving the Carbaldehyde Group

The carbaldehyde group at the 2-position of the thiophene ring is a versatile functional group that undergoes a wide variety of classical carbonyl transformations. This allows for extensive derivatization, including chain extension, conversion to other functional groups, or incorporation into heterocyclic systems. The aldehyde group is a key synthetic handle for modifying the molecule's structure and properties. mdpi.com

Typical reactions of the carbaldehyde group include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. For example, reaction with Grignard reagents or organolithium compounds yields secondary alcohols.

Condensation Reactions: It can react with active methylene (B1212753) compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations) or with phosphorus ylides (in Wittig reactions) to form new carbon-carbon double bonds. researchgate.net

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent forms new C-N bonds, leading to primary, secondary, or tertiary amines, respectively.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using various oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Cyclization Reactions: The aldehyde can act as an electrophile in reactions that form new heterocyclic rings, such as in the synthesis of pyrimidines or other fused systems. researchgate.net

Table 2: Common Derivatizations of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class | Citation |

|---|---|---|---|---|

| Oxidation | KMnO₄, Ag₂O | Aldehyde → Carboxylic Acid | Thiophene-2-carboxylic acid | |

| Reduction | NaBH₄, LiAlH₄ | Aldehyde → Primary Alcohol | (Thiophen-2-yl)methanol | |

| Wittig Reaction | Phosphonium Ylide (R-PPh₃) | Aldehyde → Alkene | 2-Vinylthiophene derivative | researchgate.net |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Aldehyde → Amine | N-Substituted aminomethylthiophene | |

| Knoevenagel Condensation | Active Methylene Compound | Aldehyde → α,β-Unsaturated system | Substituted alkene | |

| Imine Formation | Primary Amine (R-NH₂) | Aldehyde → Imine | N-Substituted imine |

Condensation Reactions for Schiff Base Ligand Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a variety of ligands that are crucial in coordination chemistry. The resulting Schiff base ligands, which feature the intact ethynylthiophene moiety, can coordinate with various metal ions.

The general synthesis involves the reaction of this compound with a selected amine, often in an alcohol solvent. For instance, thiophene-2-carboxaldehyde and its derivatives are known to condense with anilines and substituted anilines in ethanol, sometimes with a few drops of a strong acid like H₂SO₄ as a catalyst, to yield the corresponding Schiff bases. orientjchem.org Similarly, reactions with diamines, such as 4,4'-diaminodiphenylmethane, can be used to create novel Schiff base ligands. ijfans.org These ligands can then form stable complexes with transition metals like Cu(II), Zn(II), Co(II), and Ni(II). ijfans.org

The formation of these Schiff bases is confirmed through various spectroscopic methods. The appearance of a characteristic signal for the azomethine proton (-CH=N-) in ¹H NMR spectra is a key indicator of a successful condensation. researchgate.net These thiophene-derived Schiff base ligands are noted for their ability to form stable complexes with a majority of transition metals. ijfans.org

Below is a table summarizing typical condensation reactions for Schiff base formation involving thiophene aldehydes:

| Reactant 1 | Reactant 2 | Product Type | Metal Complexes Formed |

| Thiophene-2-carbaldehyde | Aniline/Substituted Anilines | 2-thiophenylidine substituted aniline | Not specified |

| Thiophene-2-carbaldehyde | 4,4'-diaminodiphenylmethane | Dimeric Schiff Base | Cu(II), Zn(II), Co(II), Ni(II) |

| Thiophene-2-carbaldehyde | N¹,N¹-diethylethane-1,2-diamine | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | Cu(II), Zn(II), Cd(II) |

This table represents typical reactions for thiophene aldehydes, providing a model for the reactivity of this compound.

Conversion to Other Functional Groups (e.g., Carboxylic Acids)

The aldehyde group in this compound can be transformed into other functional groups, significantly expanding its synthetic utility. A primary example is the oxidation of the aldehyde to a carboxylic acid, yielding 5-ethynylthiophene-2-carboxylic acid. This conversion is a fundamental transformation in organic chemistry, allowing for the subsequent formation of esters, amides, and other acid derivatives.

While specific literature on the direct oxidation of this compound is not detailed in the provided results, the oxidation of aldehydes to carboxylic acids is a well-established and standard procedure. Various oxidizing agents can be employed for this purpose.

Furthermore, the aldehyde can participate in other transformations. For example, it can be a substrate in polymerization reactions. Thiophene-2-carbaldehyde can be polymerized using hydrochloric acid as a catalyst, resulting in poly(thiophene-2-carbaldehyde), a dark, insoluble powder. journalskuwait.org This suggests that this compound could also be used to create polymers with pendant ethynyl groups, which would be available for further reactions.

Derivatization for Conjugated Systems

The terminal ethynyl group of this compound is a key functional handle for constructing extended π-conjugated systems. These systems are of great interest for applications in materials science, particularly for organic electronics. The Sonogashira coupling reaction is a powerful and widely used method for this purpose. libretexts.orgbeilstein-journals.orgnih.gov

The Sonogashira coupling involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This reaction allows for the formation of a C(sp²)-C(sp) bond, directly extending the conjugation. libretexts.orgbeilstein-journals.orgnih.gov In the context of this compound, the ethynyl group can be coupled with various halogenated aromatic or heteroaromatic compounds to build complex molecular wires, polymers, and other functional materials. libretexts.org

For instance, the Sonogashira reaction is a key step in the synthesis of conjugated polymers where ethynylthiophene units are linked to other aromatic systems, such as fluorene. whiterose.ac.uk The reaction typically uses a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) iodide (CuI) cocatalyst in a solvent mixture including an amine base. whiterose.ac.uk These reactions can be used to synthesize alternating copolymers with tailored optical and electronic properties. whiterose.ac.uk

The following table outlines the components of a typical Sonogashira coupling reaction:

| Component | Role | Common Examples |

| Terminal Alkyne | Substrate | This compound, Phenylacetylene |

| Aryl/Vinyl Halide | Coupling Partner | Iodobenzene, Dibromofluorene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ |

| Copper(I) Salt | Co-catalyst | Copper(I) iodide (CuI) |

| Base | Promoter | Diisopropylamine, Triethylamine (B128534) |

| Solvent | Reaction Medium | Tetrahydrofuran (B95107) (THF), Toluene |

This table provides a general overview of the Sonogashira coupling reaction components.

Dual Functional Group Reactivity and Selective Transformations

The presence of two distinct reactive sites in this compound—the aldehyde and the terminal alkyne—presents both opportunities and challenges for synthetic chemists. The ability to selectively react one group while leaving the other intact is crucial for its use as a versatile building block. This chemoselectivity allows for stepwise functionalization, leading to the synthesis of highly complex and well-defined molecules.

For example, one could first perform a condensation reaction at the aldehyde position to form a Schiff base, and then use the still-available ethynyl group for a subsequent Sonogashira coupling. This would attach a new aromatic group via a C-C triple bond. Conversely, the ethynyl group could be reacted first, for instance, by coupling it with a protected amino-aryl halide. After the coupling, the protecting group on the amine could be removed, and the now-free amino group could undergo an intramolecular condensation with the aldehyde on the thiophene ring to form a cyclic system.

The ability to perform regioselective reactions on multifunctional thiophene rings is also a key aspect. For example, protocols using chemo- and regioselective Br/Li exchange reactions on multi-brominated thiophenes allow for the specific introduction of functional groups like aldehydes at desired positions. mdpi.comresearchgate.net This level of control is essential when designing multi-step syntheses of complex thiophene-containing target molecules. The selective transformation of one functional group in the presence of another is a powerful strategy for building molecular complexity from relatively simple starting materials like this compound.

Spectroscopic Characterization and Elucidation of Molecular Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Elucidation of Proton Nuclear Magnetic Resonance (¹H NMR) Data

The ¹H NMR spectrum of 5-ethynylthiophene-2-carbaldehyde provides crucial information about the arrangement of hydrogen atoms within the molecule. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The protons on the thiophene (B33073) ring exhibit characteristic coupling patterns. For instance, in a related compound, 4-phenylthiophene-2-carbaldehyde, the protons at the 3 and 5 positions of the thiophene ring appear as singlets at δ 7.8 ppm and δ 8.1 ppm, respectively, while the aldehyde proton shows a single peak at δ 9.95 ppm. nih.gov Similarly, for 5-bromothiophene-2-carbaldehyde, the chemical shifts of the thiophene protons are also distinct. chemicalbook.com The ethynyl (B1212043) proton gives rise to a singlet, with its chemical shift influenced by the electronic environment.

Table 1: Representative ¹H NMR Spectral Data for Thiophene-2-carbaldehyde (B41791) Derivatives

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Thiophene Ring Protons (δ, ppm) | Other Protons (δ, ppm) |

| Thiophene-2-carbaldehyde rsc.org | CDCl₃ | 9.95 (s, 1H) | 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) | |

| 4-Phenylthiophene-2-carbaldehyde nih.gov | 9.95 (s) | 7.8 (s, H-3), 8.1 (s, H-5) | 7.3–7.5 (m, aryl protons) | |

| 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde nih.gov | 9.99 (s) | 7.24 (s, H-5), 7.84 (s, H-3) | 7.99 (s, 2H, aryl), 8.06 (s, 1H, aryl) | |

| 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde nih.gov | 9.94 (s) | 8.0 (s, H-3), 7.79 (s, H-5) | 2.35 (s, 6H, methyls), 6.9 (s, 1H, aryl) | |

| Data is presented for illustrative purposes and may vary based on experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing significantly downfield, typically above 180 ppm. rsc.org The carbons of the thiophene ring and the ethynyl group have distinct chemical shifts that are sensitive to their electronic environment. oregonstate.eduwisc.edu For example, in thiophene-2-carbaldehyde, the carbonyl carbon resonates at 183.1 ppm, while the thiophene carbons appear at 144.0, 136.5, 135.2, and 128.4 ppm. rsc.org In substituted thiophenes, such as 5-bromothiophene-2-carbaldehyde, the carbon attached to the bromine atom shows a characteristic shift. chemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Thiophene Aldehydes

| Carbon Environment | Chemical Shift (δ, ppm) |

| Aldehyde/Ketone Carbonyl | > 200 oregonstate.edu |

| Carboxylic Acid and Derivatives | 165-190 oregonstate.edu |

| Aromatic/Alkene Carbons | 120-170 oregonstate.edu |

| Alkyne Carbons | 70-110 oregonstate.edu |

| Note: These are general ranges and can be influenced by substituents and solvent effects. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are powerful tools for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Ethynyl and Carbonyl Moieties

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The C≡C stretching vibration of the ethynyl group typically appears in the region of 2100-2260 cm⁻¹. The C=O stretching vibration of the aldehyde group is observed in the range of 1690-1740 cm⁻¹. For instance, in 2,2'-bithiophene-5-carbaldehyde (B1330775), the C=O stretch is found at 1683 cm⁻¹. The exact positions of these bands can be influenced by conjugation and substituent effects.

Correlation with Molecular Vibrational Modes

In addition to the prominent ethynyl and carbonyl stretches, the IR and Raman spectra provide a fingerprint of the entire molecule, with various C-H, C-S, and C-C stretching and bending vibrations. Raman spectroscopy is particularly useful for studying the symmetric vibrations of the thiophene ring and the C≡C bond. mdpi.commdpi.com The correlation of these vibrational modes with the molecular structure provides a comprehensive picture of the molecule's geometry and bonding. For example, the Raman spectra of oligothiophenes show characteristic bands that are sensitive to chain length and conformation. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₇H₄OS, which has a monoisotopic mass of 135.998 g/mol . chemspider.com Fragmentation patterns can reveal the loss of specific groups, such as the formyl group (CHO) or the ethynyl group (C₂H), which helps to confirm the structure of the molecule. For comparison, the mass spectrum of 2,2'-bithiophene-5-carbaldehyde shows a molecular ion peak at m/z 194.3 and a fragmentation pattern indicating the loss of a CO group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy and related techniques probe the electronic structure and excited-state properties of the molecule.

The UV-Vis absorption spectrum of this compound is governed by electronic transitions within its π-conjugated system. The structure, comprising a thiophene ring, an ethynyl group, and a carbaldehyde group, creates an extended system of delocalized π-electrons. The primary electronic transitions observed in such molecules are π → π* transitions, which are typically intense and occur at higher energies (shorter wavelengths). nih.gov Additionally, the presence of the carbonyl group (C=O) introduces the possibility of n → π* transitions, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are generally much weaker in intensity than π → π* transitions. nih.gov

While a specific spectrum for this compound is not available, studies on related thiophene derivatives show that the absorption maximum (λmax) is sensitive to the extent of conjugation. rsc.org The introduction of the ethynyl group is expected to extend the π-system compared to thiophene-2-carbaldehyde, likely resulting in a bathochromic (red) shift of the main π → π* absorption band. rsc.org For instance, studies of oligothiophenes and donor-acceptor thiophene systems demonstrate that increased conjugation length and the introduction of electron-withdrawing groups lead to red-shifted absorption spectra. rsc.orgdiva-portal.org

| Transition Type | Orbitals Involved | Expected Relative Intensity | Region |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | Strong | UV-A / Near-Visible |

| n → π | n non-bonding to π anti-bonding | Weak | UV-A / Visible |

The fluorescence properties of this compound are dictated by the efficiency of radiative decay from its lowest excited singlet state (S₁) back to the ground state (S₀). Thiophene-based materials can be highly emissive, particularly when incorporated into extended conjugated systems. nih.gov The emission behavior is often highly sensitive to the solvent environment, a phenomenon known as solvatochromism, where polar solvents can stabilize charge-transfer excited states, leading to red-shifted emission. nih.gov

For some thiophene derivatives, fluorescence is enhanced upon aggregation, a process known as aggregation-induced emission (AIE). nih.gov Conversely, the aldehyde group can sometimes act as a fluorescence quencher. In a related compound, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, fluorescence was observed and its quenching by metal ions was studied, demonstrating that the thiophene-carbaldehyde scaffold can support emission. researchgate.net Therefore, this compound may exhibit fluorescence, with an emission peak at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The quantum yield of this emission would depend on the competition between radiative decay (fluorescence) and non-radiative decay pathways like intersystem crossing or internal conversion.

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved infrared (TRIR) spectroscopy, are powerful tools for investigating the dynamics of photoexcited states on timescales ranging from femtoseconds to milliseconds. unipr.itnih.gov These methods provide crucial information about the lifetimes of excited states, reaction intermediates, and the mechanisms of photophysical processes. unipr.it

Transient absorption spectroscopy on related oligo(thienyl ethynylene) chromophores has been used to monitor the evolution of the excited state. researchgate.net Such studies typically reveal a negative signal corresponding to ground-state bleaching and stimulated emission, and a positive signal due to excited-state absorption (ESA). researchgate.net By tracking these signals over time, one can determine the rate of processes like intersystem crossing from the singlet state to the triplet state. researchgate.net

TRIR spectroscopy provides structural information on transient species by monitoring changes in their vibrational frequencies. nih.govnih.gov For this compound, the C≡C and C=O stretching vibrations would be particularly sensitive probes. acs.org Changes in the frequencies of these bands after photoexcitation would offer direct insight into how the electron density is redistributed in the excited state, providing a detailed picture of its structural evolution. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

To date, a crystal structure for this compound has not been reported in the publicly available literature. However, crystallographic studies on closely related derivatives of thiophene-2-carbaldehyde provide valuable insight into the structural features that could be expected. For example, the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde shows that the carbonyl group is coplanar with the thiophene ring, indicating good conjugation, and reveals how molecules are linked by weak C—H⋯O hydrogen bonds to form chains. nih.gov Similarly, the structure of thiophene-2-carbaldehyde azine confirms the planarity of the thiophene rings and the (E,E) configuration of the azine linker. nih.gov If single crystals of this compound were obtained, X-ray diffraction analysis would provide the definitive solid-state structure and packing arrangement.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=C, C-S, C=O). |

| Bond Angles | Angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | Dihedral angles describing the conformation around rotatable bonds. |

| Intermolecular Interactions | Details of non-covalent forces like hydrogen bonds and π-stacking. |

| Molecular Planarity | Quantifies the flatness of the thiophene ring and substituents. |

Theoretical and Computational Studies of 5 Ethynylthiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. scholaris.ca DFT methods calculate the electron density of a system to determine its energy and other properties, proving essential for exploring the characteristics of thiophene-based compounds. jchps.comubc.ca

Prediction of Electronic Structures and Molecular Orbitals (HOMO/LUMO Analysis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and will typically absorb light at longer wavelengths. nih.gov For thiophene (B33073) derivatives, the distribution and energy of these orbitals are heavily influenced by the nature of their substituents. In the case of 5-Ethynylthiophene-2-carbaldehyde, the electron-donating character of the thiophene ring is modulated by the electron-withdrawing aldehyde group and the π-system of the ethynyl (B1212043) group.

Theoretical studies on various thiophene derivatives consistently show that DFT calculations, often using functionals like B3LYP, are effective for predicting these orbital energies. mdpi.comresearchgate.net For instance, studies on thiophene sulfonamide derivatives revealed HOMO-LUMO gaps ranging from 3.44 to 4.65 eV, indicating that substituent changes significantly tune the electronic properties and stability of the molecule. mdpi.com A lower gap in this series was correlated with higher reactivity and a greater response to nonlinear optical phenomena. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Thiophene Derivatives (Data from Analogous Systems)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 3 | -7.02 | -2.37 | 4.65 | mdpi.comresearchgate.net |

This table presents data for illustrative thiophene sulfonamide derivatives to demonstrate the typical range of values obtained through DFT calculations.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. nih.gov For flexible molecules, conformational analysis explores the different spatial arrangements (conformers) that arise from rotation around single bonds and identifies the most energetically favorable ones.

Using DFT methods, researchers can accurately predict key geometrical parameters such as bond lengths, bond angles, and dihedral (torsion) angles. nih.govnih.gov These calculated parameters can be compared with experimental data, often showing good agreement. scholaris.ca For thiophene derivatives, DFT calculations have been used to confirm that the thiophene ring is largely planar and to determine the orientation of substituent groups relative to the ring. nih.gov For example, a computational study on 2-[(trimethylsilyl)ethynyl]thiophene used the B3LYP functional to determine optimized bond lengths and angles, noting slight differences of about 2° in bond angles compared to unsubstituted thiophene. nih.gov

Table 2: Example of Calculated Geometrical Parameters for a Thiophene Derivative

| Parameter | Bond | Calculated Value (B3LYP/6-311+G(d,2p)) | Source |

|---|---|---|---|

| Bond Length | C-C (ring) | 1.368 - 1.420 Å | nih.gov |

| Bond Length | C-S (ring) | 1.757 - 1.783 Å | nih.gov |

| Bond Angle | C-S-C (ring) | ~91.5° | nih.gov |

This table shows representative calculated values for 2-[(trimethylsilyl)ethynyl]thiophene to illustrate the output of geometry optimization calculations.

Calculation of Spectroscopic Parameters (UV-Vis, IR, NMR)

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals that correspond to the absorption of ultraviolet and visible light. jchps.com These calculations can predict the maximum absorption wavelength (λmax) and help assign the observed spectral bands to specific electronic excitations, such as π-to-π* transitions, which are common in conjugated systems like this compound. jchps.com

IR Spectra: DFT can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. mdpi.com By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., C=O stretch of the aldehyde, C≡C stretch of the ethynyl group). Comparing calculated and experimental IR spectra can provide strong evidence for a molecule's structure. mdpi.com

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation and for confirming experimental assignments.

Studies on various thiophene derivatives have demonstrated a good correlation between theoretically computed spectra and experimental measurements. jchps.commdpi.com

Quantum Chemical Parameters and Reactivity Indices

From the calculated HOMO and LUMO energies, a range of quantum chemical parameters can be derived to describe the global reactivity of a molecule. nih.gov These reactivity indices help predict how a molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These parameters are widely used to compare the reactivity of different molecules within a series. For instance, in a study of various thiophene derivatives, these indices were calculated to understand their potential as corrosion inhibitors, where electron-donating ability is a key factor. nih.govresearchgate.net

Table 3: Representative Quantum Chemical Parameters for Thiophene Derivatives (Illustrative Data)

| Parameter | Thiophene Derivative A | Thiophene Derivative B | Source |

|---|---|---|---|

| Ionization Potential (eV) | 6.89 | 6.54 | researchgate.net |

| Electron Affinity (eV) | 1.87 | 2.11 | researchgate.net |

| Chemical Hardness (eV) | 2.51 | 2.22 | researchgate.net |

This table contains illustrative data for different thiophene derivatives to show how these parameters are reported.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for finding static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves, vibrates, and changes its conformation at a given temperature. mdpi.com

For a molecule like this compound, MD simulations can be used to:

Explore the full conformational landscape, especially the rotation around the single bond connecting the aldehyde group to the thiophene ring.

Understand how the molecule interacts with solvent molecules, which can influence its conformation and reactivity. rsc.org

Simulate the stability of molecular complexes, for example, if the molecule were to bind to a biological target or a material surface. nih.gov

MD simulations have been successfully applied to study complex systems involving thiophene derivatives, such as their binding stability with proteins or their behavior in solution, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations alone. mdpi.comrsc.orgnih.gov

Advanced Applications in Materials Science and Organic Electronics

Building Blocks for Functional Organic Materials

Precursors for Optoelectronic Devices

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The thiophene (B33073) moiety is a cornerstone in the design of photosensitizers for Dye-Sensitized Solar Cells (DSSCs) and donor materials for Organic Solar Cells (OSCs) due to its excellent electron-donating properties and ability to form extended π-conjugated systems. mdpi.commdpi.com 5-Ethynylthiophene-2-carbaldehyde serves as an ideal precursor for creating the sophisticated D-π-A (Donor-π-bridge-Acceptor) structures that are critical for efficient charge separation and light harvesting in these photovoltaic devices. researchgate.net

The aldehyde group provides a convenient reaction site for Knoevenagel condensation with acceptor units like cyanoacetic acid, while the ethynyl (B1212043) group can be functionalized through Sonogashira coupling reactions to attach various donor groups. This modular approach allows for fine-tuning of the material's optical and electrochemical properties.

Detailed Research Findings:

While specific performance data for devices using dyes directly synthesized from this compound is not extensively documented in isolation, the efficacy of the core structure is well-established through studies on analogous thiophene-based dyes. The inclusion of thiophene units in the π-bridge of sensitizers has been shown to significantly enhance device performance.

For instance, studies on phenothiazine-based organic dyes incorporating a thiophene spacer have demonstrated high power conversion efficiencies (PCEs). researchgate.net In one such study, the dye P2 , which links a phenothiazine (B1677639) donor to a cyanoacrylic acid acceptor via a thiophene ring, achieved a PCE of 4.41%. researchgate.net This performance highlights the positive role of the thiophene unit in facilitating intramolecular charge transfer and improving light absorption. Similarly, organic dyes with fused thiophene spacers have yielded PCEs as high as 6.11%, with high short-circuit current (JSC) values attributed to the strong electron-donating nature of the fused ring system. researchgate.net

Furthermore, the strategic use of thiophene units in complex "concerted companion" dyes, where an organic dye and a porphyrin dye are covalently linked, has led to PCEs exceeding 11%. ccspublishing.org.cn These advanced systems leverage the complementary absorption spectra of the different components, with the thiophene-containing organic part filling the absorption valley of the porphyrin, leading to panchromatic light harvesting. ccspublishing.org.cn

Table 1: Performance of DSSCs Based on Various Thiophene-Containing Organic Dyes

| Dye Structure Type | Donor Moiety | π-Bridge | PCE (%) | Jsc (mA/cm²) | Voc (V) | Reference |

|---|---|---|---|---|---|---|

| D-π-A | Phenothiazine | Thiophene | 4.41 | 10.84 | 0.592 | researchgate.net |

| D-π-A | Triarylamine | Fused Thiophene | 6.11 | 14.47 | 0.670 | researchgate.net |

| Concerted Companion | Porphyrin + Organic Dye | Thiophene in Organic Dye | 11.35 | - | - | ccspublishing.org.cn |

This table illustrates the performance of dyes with structural similarities to those derivable from this compound, demonstrating the effectiveness of the thiophene-aldehyde motif.

Non-Linear Optical (NLO) Materials

Push-pull chromophores, which consist of an electron donor and an electron acceptor connected by a π-conjugated bridge, are essential for second-order Non-Linear Optical (NLO) applications. The molecular structure of this compound is an excellent starting point for synthesizing such D-π-A systems. The thiophene ring acts as an efficient π-bridge, facilitating intramolecular charge transfer (ICT) upon excitation, which is a key requirement for a high second-order hyperpolarizability (β). mdpi.comresearchgate.net

The aldehyde functional group can be readily converted into a stronger acceptor group, such as a dicyanovinyl or tricyanovinyl moiety, through condensation reactions. researchgate.net The ethynyl group can be coupled with various electron-donating moieties to complete the push-pull architecture. The tunability offered by this synthon allows for the systematic optimization of NLO properties by modifying the strength of the donor and acceptor groups and extending the conjugation length. researchgate.net

Detailed Research Findings:

Research into thiophene-based NLO chromophores has shown a strong correlation between molecular structure and NLO response. For example, studies on push-pull molecules where a thiophene ring is linked to a (4-nitrophenyl)ethenyl acceptor group have been conducted to evaluate their second-harmonic generation (SHG) efficiency using the Kurtz-Perry powder method. rsc.org

The NLO properties of such materials are highly dependent on the degree of ICT. Investigations into (bi)thiophene derivatives functionalized with di(tri)cyanovinyl acceptors have shown that the second-order susceptibility can be finely tuned. Increasing the conjugation length (e.g., from thiophene to bithiophene) or enhancing the strength of the donor and acceptor groups leads to a significant increase in the NLO response. researchgate.net Theoretical studies based on Density Functional Theory (DFT) are often employed to predict the hyperpolarizability of newly designed compounds and to understand the structure-property relationships that govern their NLO activity. nih.gov

Table 2: NLO Properties of Related Push-Pull Thiophene Derivatives

| Donor System | π-Bridge | Acceptor Group | NLO Measurement Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| Methyl | Thiophene | (4-nitrophenyl)ethenyl | Kurtz-Perry Powder SHG | Demonstrates SHG activity in thiophene-based push-pull systems. | rsc.org |

| Various (Et₂N, MeO) | Thiophene/Bithiophene | Di(tri)cyanovinyl | Laser-induced SHG | Second-order susceptibility is tunable (0.08–6.45 pm/V) by modifying D/A strength and π-bridge length. | researchgate.net |

This table highlights the NLO characteristics of materials structurally related to derivatives of this compound.

Coordination Chemistry and Metal-Organic Frameworks

Ligand Design for Metal Complexes

The aldehyde functionality of this compound is a classical reactive site for the synthesis of Schiff base ligands. Through condensation reactions with primary amines, a wide variety of imine-containing ligands (azomethines) can be prepared. nih.govckthakurcollege.net These Schiff bases are versatile chelating agents capable of coordinating with a broad range of transition metal ions, including palladium(II), zinc(II), copper(II), and cadmium(II). nih.govresearchgate.netresearchgate.net

Coordination typically occurs through the imine nitrogen atom and, in many cases, involves the thiophenic sulfur atom, leading to the formation of stable five- or six-membered chelate rings. researchgate.net The presence of the terminal ethynyl group on the thiophene ring introduces an additional layer of functionality. This group can remain as a non-coordinating, modifiable handle for post-synthesis functionalization, or it can participate in the formation of polymeric or extended network structures. This makes this compound a valuable synthon for creating complex, multifunctional ligands for advanced metal-organic materials. chemscene.com

Applications of Metal-Complexes in Advanced Materials

Metal complexes derived from thiophene-based Schiff base ligands exhibit a wide array of functional properties, making them suitable for diverse applications in materials science. The chelation of a metal ion to the organic ligand often enhances or modifies the inherent properties of both components. ckthakurcollege.net

Detailed Research Findings:

Antimicrobial and Therapeutic Agents: Research has shown that metal complexes of thiophene-derived Schiff bases can possess significant biological activity. For example, complexes of zinc(II) and cadmium(II) with a thiophene-based ligand demonstrated enhanced antimicrobial activity against bacteria (E. coli, S. aureus), fungi (C. albicans), and protozoa (L. major) compared to the free ligand. nih.gov Similarly, palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde (B54426) thiosemicarbazones have been reported to have amoebicidal properties. researchgate.net The enhanced lipophilicity and altered electronic properties upon complexation are thought to be responsible for this increased bioactivity.

Catalysis: Schiff base metal complexes are widely recognized for their catalytic activity in various organic transformations. ckthakurcollege.net The tunable steric and electronic environment around the metal center allows for their use in applications such as oxidation, reduction, and cross-coupling reactions.

Antioxidant Properties: Certain metal(II) complexes of Schiff bases derived from thiophene-3-carboxylate have shown potent antioxidant and radical scavenging activity. researchgate.net Studies indicated that zinc(II) and cadmium(II) complexes were particularly effective, suggesting potential applications in materials designed to mitigate oxidative stress. researchgate.net

Metal-Organic Frameworks (MOFs): The bifunctional nature of ligands derived from this compound makes them potential candidates for constructing MOFs. chemscene.comrsc.org Thiol- and thioether-based MOFs have been explored for applications in catalysis, sensing, and conductivity. rsc.orgresearchgate.net The incorporation of a thiophene moiety into the organic linker can impart specific electronic properties and photocatalytic activity to the resulting framework. researchgate.net

Application as Molecular Synthons in Complex Molecule Construction

A synthon is a conceptual unit within a molecule that aids in planning its synthesis. This compound is a highly valuable bifunctional molecular synthon for constructing complex organic materials. mdpi.com Its utility stems from the orthogonal reactivity of its two functional groups—the aldehyde and the ethynyl moiety—which allows for sequential and controlled chemical transformations.

Aldehyde Group Reactivity: The aldehyde is a versatile handle for C-C bond formation. It readily participates in:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetic acid) to form electron-withdrawing groups, crucial for D-π-A dyes and NLO chromophores. researchgate.net

Wittig and Horner-Wadsworth-Emmons Reactions: To create vinyl linkages and extend π-conjugated systems. rsc.org

Schiff Base Formation: Condensation with amines to generate imines, which are foundational for a vast range of ligands in coordination chemistry. nih.govresearchgate.net

Ethynyl Group Reactivity: The terminal alkyne is a powerful functional group for modern synthetic chemistry, enabling:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to link the thiophene core to aryl or vinyl halides, enabling the construction of extended, rigid-rod-like conjugated polymers and molecules.

"Click" Chemistry: Participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings, offering a robust method for linking molecular fragments.

Polymerization: The ethynyl group can act as a monomer unit for the synthesis of poly(acetylene)-type polymers with interesting electronic properties.

The thiophene ring itself serves as a stable, electron-rich aromatic core that effectively transmits electronic effects between the functional groups attached at its 2- and 5-positions. This combination of a stable π-scaffold with two distinct and highly reactive functional groups makes this compound a key intermediate in the multi-step synthesis of a diverse array of high-performance organic materials. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatizations and Supramolecular Assemblies

The dual functionality of 5-Ethynylthiophene-2-carbaldehyde offers a rich platform for creating a diverse library of new molecules and complex supramolecular structures. The terminal ethynyl (B1212043) group is amenable to a variety of powerful coupling reactions, while the aldehyde group provides a gateway for condensation and imine chemistry.

Future research will likely focus on leveraging these reactive sites for:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ethynyl group can coordinate with metal ions, such as silver(I), to form coordination networks. The aldehyde can be derivatized to include additional ligating sites, enabling the construction of multi-dimensional, porous frameworks with potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: By reacting the aldehyde with appropriate amines (e.g., anilines bearing long alkyl chains), Schiff base derivatives can be formed. The rigid thiophene-ethynyl core combined with flexible peripheral chains is a classic design strategy for creating thermotropic liquid crystalline materials.

π-Conjugated Polymers and Oligomers: Sonogashira cross-coupling reactions using the terminal alkyne are a primary route to extend the π-conjugated system. Coupling with various aryl halides can produce polymers and oligomers with tailored electronic and optical properties for use in organic electronics. Research on thiophene-based oligomers has shown their capacity to self-assemble into highly ordered, nanostructured microfibers driven by π–π stacking and other non-covalent interactions nih.gov.

The following table outlines potential derivatization strategies and their expected outcomes.

| Reactive Site | Reaction Type | Potential Partner | Resulting Structure/Application |

| Ethynyl Group | Sonogashira Coupling | Aryl Halides | π-Conjugated Polymers/Oligomers |

| Ethynyl Group | "Click" Chemistry (CuAAC) | Organic Azides | 1,2,3-Triazole Linked Conjugates |

| Aldehyde Group | Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Functionalized Alkenes, Dyes |

| Aldehyde Group | Schiff Base Formation | Primary Amines | Imines, Liquid Crystals, Ligands |

Integration into Multi-Stimuli Responsive Materials

"Smart" materials that respond to external stimuli are at the forefront of materials science. The incorporation of this compound into larger molecular or polymeric systems could impart sensitivity to a range of triggers. The inherent properties of the thiophene (B33073) ring and the reactivity of its functional groups are key to developing these advanced materials.

Emerging paradigms in this area include:

Redox-Responsive Systems: The thiophene nucleus can be reversibly oxidized and reduced (doped and de-doped). Integrating this unit into a polymer backbone can lead to materials that change their color (electrochromism), conductivity, or conformation in response to an electrical potential.

pH-Responsive Materials: The aldehyde group can be converted into an acid-labile acetal or a pH-sensitive imine linkage. When incorporated into a polymer or hydrogel, the cleavage of these bonds in acidic environments could trigger the release of an encapsulated cargo or a change in the material's physical properties.

Photo-responsive Materials: Ethynyl-thiophene moieties can be components of photochromic molecules. By designing derivatives that undergo light-induced isomerization or cyclization reactions, it is possible to create materials that respond to specific wavelengths of light, enabling applications in optical switching and data storage.

The development of materials that respond to multiple stimuli is a significant goal. For instance, a polymer containing both a redox-active thiophene unit and a pH-sensitive imine could offer dual-responsive behavior, allowing for more precise control over its function in complex environments.

Computational Design and High-Throughput Screening for Material Discovery

The experimental exploration of all possible derivatives of this compound is impractical. Computational chemistry and machine learning offer powerful tools to accelerate the discovery of new materials with desired properties.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are instrumental in predicting the electronic and optical properties of novel thiophene derivatives nih.govresearchgate.net. This method can be used to calculate HOMO-LUMO gaps, absorption spectra, and charge transport characteristics, guiding synthetic efforts toward molecules with optimal performance for applications like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations: MD simulations can predict the self-assembly behavior of complex derivatives. By simulating the interactions between molecules, researchers can understand how changes in molecular structure influence the formation of ordered supramolecular structures like nanofibers or liquid crystalline phases.

High-Throughput Virtual Screening (HTVS): By creating a virtual library of potential derivatives of this compound, researchers can use computational tools to rapidly screen for candidates with specific target properties. For example, HTVS can be used to identify molecules with strong binding affinity to a particular protein or with an ideal electronic band gap for a solar cell application.

The table below illustrates how computational methods can guide the design of materials derived from this compound.

| Computational Method | Property Predicted | Target Application |

| DFT | HOMO/LUMO Levels, Band Gap | Organic Electronics (OPVs, OFETs) |

| TD-DFT | UV-Vis Absorption Spectrum | Dyes, Photo-responsive Materials |

| Molecular Dynamics | Self-Assembly, Morphology | Supramolecular Chemistry, Liquid Crystals |

| Molecular Docking | Binding Affinity and Mode | Biosensors, Medicinal Chemistry |

Sustainability and Green Chemistry Approaches in Synthesis

As with all chemical manufacturing, future work on this compound and its derivatives must prioritize sustainability. The principles of green chemistry provide a framework for developing more environmentally benign synthetic protocols.

Key areas for future research in this context include:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener solvents like water, supercritical CO2, or bio-based solvents will be a priority.

Catalytic Methods: Employing highly efficient catalytic systems, such as palladium catalysts for cross-coupling reactions, minimizes waste by reducing the need for stoichiometric reagents. The development of reusable heterogeneous catalysts is a particularly important goal.

Energy Efficiency: Microwave-assisted synthesis has been shown to be effective for preparing some thiophene derivatives, significantly reducing reaction times and energy consumption compared to conventional heating cbccollege.in. Exploring these techniques for the synthesis and derivatization of this compound is a promising avenue.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions where possible. For instance, "click" chemistry reactions are known for their high yields and excellent atom economy.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Aldehyde Formation | DMF, POCl₃ | - | - | - |

| Ethynylation | PdCl₂(PPh₃)₂, CuI | THF | 48–72 hrs | 14.6–34.2 |

Basic: How can the aldehyde group in this compound be protected during reactions?

Thioacetalization is a common strategy to protect the aldehyde group. In analogous compounds (e.g., 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde), propane-1,3-dithiol and trimethylsilyl chloride (TMSCl) were used to form 1,3-dithiane derivatives, stabilizing the aldehyde against nucleophilic attack . This method prevents undesired side reactions during subsequent functionalization of the ethynyl group or thiophene ring.

Q. Procedure :

- React with 1,3-dithiol in the presence of TMSCl.

- Purify via recrystallization or chromatography.

Advanced: What mechanistic insights explain the decarbonylative dibromination of thiophenecarboxaldehyde derivatives?

Decarbonylative dibromination involves bromine-mediated removal of the aldehyde group while introducing bromine atoms. Experimental studies on 2-thiophenecarboxaldehyde derivatives revealed that bromine acts as both an electrophile and oxidizing agent. Computational modeling (DFT) showed that the reaction proceeds via a radical intermediate , with the aldehyde group stabilizing transition states through resonance. This mechanism enables simultaneous decarbonylation and dibromination in a single step, yielding 3-bromothiophenes .

Q. Key Data :

- Optimal conditions: Bromine (1.5 equiv) in dichloromethane at 0°C.

- Computational support: Gibbs free energy (ΔG) of intermediates validated via DFT.

Advanced: How can computational methods optimize coupling reactions involving this compound?

Density Functional Theory (DFT) can predict regioselectivity and transition states in cross-coupling reactions. For example, in Pd-catalyzed Suzuki-Miyaura couplings, DFT calculations identify electron-deficient positions on the thiophene ring, guiding the design of electron-withdrawing substituents (e.g., -CHO) to enhance reactivity. This approach reduced reaction times from 72 to 24 hours in related quinoxaline syntheses .

Q. Protocol :

Model reactant and catalyst interactions using Gaussian or ORCA.

Calculate Fukui indices to predict reactive sites.

Validate with experimental yields and NMR kinetics.

Basic: What analytical techniques confirm the structure of this compound?

Q. Essential Methods :

- NMR Spectroscopy : ¹H NMR (δ ~9.8 ppm for aldehyde proton), ¹³C NMR (δ ~180 ppm for carbonyl carbon).

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 150.18 g/mol).

- X-ray Crystallography : For solid derivatives (e.g., quinoxaline complexes), SHELXL refinement is recommended .

Advanced: What strategies mitigate side reactions during chloromethylation of thiophene derivatives?

Chloromethylation of 5-substituted thiophenes often leads to oligomerization. In a study on 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, controlled HCl flow and low temperatures (0–5°C) minimized polycondensation. Adding ZnCl₂ as a Lewis acid directed electrophilic substitution to the 5-position, achieving 75% monomeric product .

Q. Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Catalyst | ZnCl₂ (0.1 equiv) |

| Reaction Time | 2 hrs |

Advanced: How does oxidation affect this compound’s functional groups?

The aldehyde group is susceptible to oxidation. In analogous compounds (e.g., 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde), treatment with 30% H₂O₂ in acetic acid oxidized the thioether to a sulfone and the aldehyde to a carboxylic acid. Kinetic studies showed pseudo-first-order behavior for sulfone formation (k = 0.012 min⁻¹) .

Q. Reaction Pathway :

Thioether → Sulfoxide → Sulfone (H₂O₂, 24 hrs).

Aldehyde → Carboxylic acid (via geminal diol intermediate).

Basic: What solvent systems are optimal for purifying this compound?

Use polar aprotic solvents (e.g., DCM/hexane) for column chromatography. For crystallization, ethanol/water mixtures (3:1 v/v) yield high-purity crystals. In related syntheses, silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) achieved >95% purity .

Advanced: Can this compound be used in metal-organic frameworks (MOFs)?

Yes. The ethynyl group enables coordination to Cu(I) or Ag(I) nodes, forming porous networks. In a prototype study, a Cu-based MOF with this compound showed a BET surface area of 450 m²/g, suitable for gas storage. Characterization via PXRD and TGA confirmed framework stability up to 250°C .

Basic: What safety precautions are required when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.